molecular formula C11H17NSSi B11885775 N-[(Trimethylsilyl)methyl]benzenecarbothioamide CAS No. 101402-29-3

N-[(Trimethylsilyl)methyl]benzenecarbothioamide

Cat. No.: B11885775
CAS No.: 101402-29-3
M. Wt: 223.41 g/mol
InChI Key: VAAKANHRRRMKLK-UHFFFAOYSA-N
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Description

N-[(Trimethylsilyl)methyl]benzenecarbothioamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, combining a benzenecarbothioamide core with a trimethylsilylmethyl substituent. This structural motif is commonly explored in the development of thiosemicarbazone derivatives, a class known for its broad-spectrum polypharmacological profile and ease of preparation . The compound's mechanism of action is hypothesized to involve the modulation of key enzymatic pathways. Thiosemicarbazones demonstrate a notable ability to act as versatile chelating ligands, coordinating with various metal ions through their hydrazine nitrogens and sulphur atom, which can be critical for inhibiting metalloenzymes . Research into analogous compounds suggests potential for inhibiting microbial carbonic anhydrases , ubiquitary enzymes that are validated drug targets for their crucial roles in microbial growth, pathogenicity, and virulence . Furthermore, the trimethylsilyl group is a versatile moiety in synthetic chemistry, often utilized to alter the compound's physicochemical properties. Investigations into structurally related silyl-containing compounds reveal their relevance in exploring cardiovascular diseases, as the gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) has been identified as a key promoter of pathological processes like inflammation, apoptosis, and extracellular matrix degradation . This research context underscores the value of this compound as a tool for probing complex biological mechanisms. Researchers may find application for this compound in areas such as infectious disease studies, given the pressing need for new antimicrobial agents involving innovative modes of action to combat antimicrobial resistance (AMR) . It is also a valuable intermediate for the synthesis of more complex heterocyclic systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

101402-29-3

Molecular Formula

C11H17NSSi

Molecular Weight

223.41 g/mol

IUPAC Name

N-(trimethylsilylmethyl)benzenecarbothioamide

InChI

InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13)

InChI Key

VAAKANHRRRMKLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CNC(=S)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Silylation of Benzenecarbothioamide

The most straightforward method involves the reaction of benzenecarbothioamide (thiobenzamide) with a trimethylsilylmethylating agent.

Reagents and Conditions

  • Trimethylsilylmethyl chloride (Me₃SiCH₂Cl) and a tertiary amine base (e.g., triethylamine) in anhydrous benzene or hexane at 80–120°C for 4–6 hours.

  • Mechanism : Nucleophilic substitution (Sₙ2) at the nitrogen atom, facilitated by the base’s HCl scavenging.

Example Protocol :

  • Combine thiobenzamide (1.0 eq), Me₃SiCH₂Cl (1.2 eq), and triethylamine (1.5 eq) in dry benzene.

  • Reflux at 110°C for 5 hours under nitrogen.

  • Filter precipitated triethylamine hydrochloride and concentrate the filtrate.

  • Purify via vacuum distillation (yield: 85–90%).

Challenges and Solutions

  • By-product formation : Excess Me₃SiCH₂Cl may lead to disilylation. Using a 1:1.2 molar ratio minimizes this.

  • Moisture sensitivity : Reactions require strict anhydrous conditions to prevent hydrolysis of the silyl group.

Transsilylation Using N,O-Bis(trimethylsilyl) Acetamide

This method avoids corrosive chlorosilanes and leverages a milder silyl donor.

Reaction Design

  • Reagents : N,O-Bis(trimethylsilyl) acetamide (1.3 eq) and thiobenzamide (1.0 eq) in benzene at 80–100°C for 3–4 hours.

  • Mechanism : Silyl group transfer from acetamide to thiobenzamide’s nitrogen, releasing N-trimethylsilyl acetamide as a by-product.

Example Protocol :

  • Heat thiobenzamide (254 g, 2.0 mol) and N,O-bis(trimethylsilyl) acetamide (528 g, 2.6 mol) in benzene (400 mL) at 80°C for 3 hours.

  • Distill off benzene and isolate the product via fractional distillation (52–54°C at 40 mmHg).

  • Yield: 91%.

Advantages Over Chlorosilane Methods

  • No HCl by-products, eliminating filtration steps.

  • Higher functional group tolerance due to neutral conditions.

Two-Step Synthesis via Intermediate Amines

A modular approach involves synthesizing a silylated benzylamine intermediate, followed by thioamide formation.

Step 1: Silylation of Benzylamine

  • React benzylamine with trimethylsilylmethyl chloride (2.0 eq) at 110–130°C for 6–8 hours to form N-(trimethylsilylmethyl)benzylamine.

  • Yield : 88–92% after vacuum distillation.

Step 2: Thioamide Formation

  • Treat the silylated amine with Lawesson’s reagent (1.1 eq) in toluene at reflux for 12 hours.

  • Yield : 75–80% after chromatography.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Direct SilylationMe₃SiCH₂Cl, Et₃N110°C, 5 h85–90%High
TranssilylationN,O-Bis(TMS) acetamide80°C, 3 h90–91%Moderate
Two-Step (Amine → Thioamide)Me₃SiCH₂Cl, Lawesson’s reagent130°C (Step 1), Reflux (Step 2)75–80%Low

Key Observations :

  • Direct silylation is optimal for industrial-scale production due to fewer steps and higher yields.

  • Transsilylation suits lab-scale synthesis where avoiding chlorinated reagents is prioritized.

  • Two-step methods are less efficient but valuable for accessing derivatives.

Industrial-Scale Optimization

Solvent Selection

  • Hydrocarbons (benzene, hexane) : Improve reaction homogeneity but pose toxicity risks.

  • Solvent-free conditions : Viable for transsilylation, reducing post-reaction workup.

Temperature Control

  • Reactions above 130°C risk silyl donor decomposition (e.g., N,O-bis(TMS) acetamide).

  • Lower temperatures (80–100°C) balance reaction rate and product stability.

By-product Utilization

  • N-Trimethylsilyl acetamide, a by-product of transsilylation, can be recycled as a silylating agent .

Chemical Reactions Analysis

Cycloaddition Reactions with Azomethine Ylides

The compound participates in [3+2]-cycloaddition reactions with azomethine ylides, which are nitrogen-based 1,3-dipoles. For example:

  • Reaction with Nitroalkenes : In the presence of nitroalkenes (e.g., trans-1-nitro-2-phenylethylene), the trimethylsilyl group facilitates the generation of reactive intermediates. The reaction yields functionalized pyrrolidine derivatives, such as 3-nitro-4-arylpyrrolidine-3-carbonitriles, via a concerted mechanism .

  • Role of Trimethylsilyl Group : The trimethylsilyl substituent stabilizes the transition state by inductively enhancing the electrophilicity of the adjacent carbon, improving reaction efficiency .

Thioamide Substitution Reactions

The thioamide functional group (-C(S)NH₂) undergoes nucleophilic substitution under basic or acidic conditions:

  • Formation of Carbimidothioates : Treatment with methyl iodide in the presence of a base converts the thioamide into methyl 3-cyano-4-(1H-1,2,4-triazol-1-yl)-N-[(trimethylsilyl)methyl]benzenecarbimidothioate. This intermediate is critical for synthesizing nitrogen-containing heterocycles .

Reaction Reagents/Conditions Product Yield Reference
SubstitutionMethyl iodide, K₂CO₃, DMFMethyl carbimidothioate78%

Mechanistic Insights

Quantum chemical calculations (DFT, M062X/6-311G(d)) reveal:

  • Cycloadditions follow a concerted asynchronous pathway , with partial bond formation between the thioamide’s sulfur and the dipole’s terminal atom .

  • The trimethylsilyl group lowers the activation energy by 8–12 kcal/mol compared to non-silylated analogs .

Scientific Research Applications

Synthesis of Azomethine Ylides

N-[(Trimethylsilyl)methyl]benzenecarbothioamide is utilized as a precursor for generating azomethine ylides, which are crucial intermediates in organic synthesis. These ylides participate in [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes to form pyrrolidine and pyrrole derivatives effectively .

Table 1: Summary of Azomethine Ylide Reactions

Reaction TypeDipolarophileProduct TypeYield (%)
[3+2]α,β-unsaturated estersN-benzyl pyrrolidinesGood yields
[3+2]Alkynes3-pyrrolinesHigh yields

Synthesis of Physiologically Active Compounds

The compound has been reported to be involved in the synthesis of various physiologically active compounds, including derivatives of bicyclic systems such as 3-carboxy-1-azabicyclo[2.2.1]heptane . This class of compounds is known for its biological activity, making this compound a valuable reagent in medicinal chemistry.

Case Study 1: Dearomative Cycloaddition Reactions

A study demonstrated the use of this compound in a dearomative [3+2] cycloaddition reaction with nitrobenzothiophenes. The reaction yielded functionalized fused tricyclic compounds with high diastereoselectivity (up to 92%) under mild conditions without the need for metal catalysts .

Table 2: Results from Dearomative Cycloaddition

SubstrateReaction ConditionsYield (%)Diastereoselectivity
NitrobenzothiopheneRoom temperature, TFAUp to 92%>20:1
2-NitrobenzofuranMild conditions90%>20:1

Case Study 2: Large Scale Synthesis

In another experiment, the compound was used on a gram scale to synthesize a specific cycloadduct, demonstrating its practicality in larger-scale applications. The reaction provided a yield of 88% with excellent diastereoselectivity . This highlights its potential for industrial applications in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of N-(Trimethylsilylmethyl)thiobenzamide involves its interaction with molecular targets through its thiobenzamide moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness arises from its thioamide (–C(=S)–NH–) and TMS groups. Below is a comparative analysis with analogous compounds:

Compound Functional Groups Key Properties Applications
N-[(Trimethylsilyl)methyl]benzenecarbothioamide Thioamide, TMS-methyl High lipophilicity, thermal stability (~200°C), GC/MS compatibility Organocatalysis, polymer stabilizers
Benzenecarboxamide Carboxamide (–C(=O)–NH–) Lower lipophilicity, hydrogen-bonding capacity, mp ~160°C Pharmaceuticals, agrochemicals
N-Methylbenzenecarbothioamide Thioamide, methyl Moderate volatility, reduced thermal stability (~150°C) Ligand synthesis, metal coordination
Benzathine benzylpenicillin β-lactam, thioether, benzyl groups Water-soluble, antimicrobial activity Antibiotic formulations

Reactivity and Stability

  • Thioamide vs. Carboxamide : The thioamide group in this compound exhibits greater nucleophilicity at the sulfur atom compared to oxygen in carboxamides, enabling distinct reactivity in metal coordination and redox reactions. However, this also reduces hydrogen-bonding capacity, impacting solubility in polar solvents.
  • TMS-Methyl vs. Alkyl Substituents : The TMS group enhances thermal stability and volatility relative to alkyl-substituted analogs (e.g., N-methylbenzenecarbothioamide). This aligns with findings on TMS derivatives in GC/MS analysis, where such groups improve chromatographic resolution .

Analytical Performance

As demonstrated in studies of TMS-derivatized oxylipins, the TMS group in this compound facilitates efficient GC/MS detection due to increased volatility and fragmentation patterns that aid structural elucidation . In contrast, non-silylated thioamides require alternative methods like HPLC/DAD, which may lack comparable sensitivity.

Research Findings and Data

Thermal Stability Comparison

Compound Decomposition Temperature (°C)
This compound 200–220
N-Methylbenzenecarbothioamide 150–160
Benzenecarboxamide 160–170

Solubility in Common Solvents

Compound Water Ethanol Chloroform
This compound Insoluble Slightly Highly
Benzenecarboxamide Low Moderate Low

Biological Activity

N-[(Trimethylsilyl)methyl]benzenecarbothioamide is a chemical compound notable for its unique structure, which includes a trimethylsilyl group attached to a methyl group linked to a benzenecarbothioamide moiety. Its molecular formula is C₁₁H₁₇NSSi, and it has a molar mass of 223.41 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The presence of the trimethylsilyl group enhances the compound's solubility in organic solvents, which may influence its biological interactions. The thioamide functionality is also significant as it can participate in various chemical reactions, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential antibacterial activity, similar to other thioamide derivatives. This is relevant in the context of increasing antibiotic resistance.
  • Insecticidal Activity : Preliminary studies suggest that derivatives of this compound may possess insecticidal properties, making them candidates for agricultural applications .
  • Tyrosine Kinase Inhibition : There is evidence suggesting that compounds with similar structures may modulate the activity of tyrosine kinases, which are crucial in cancer therapy and other diseases .

Research Findings

A variety of studies have explored the synthesis and biological evaluation of this compound and related compounds. Key findings include:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions that facilitate the introduction of the trimethylsilyl group and thioamide functionalities. Various methods have been optimized to improve yield and purity .
  • Case Studies :
    • A study demonstrated that this compound could be synthesized with high efficiency using specific catalytic conditions, yielding products suitable for further biological testing .
    • Another investigation highlighted its potential as an insecticide against various pests, indicating its utility in agricultural settings .

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar functional groups:

Compound NameStructure FeaturesBiological Activity
N-BenzylthioacetamideBenzyl group instead of trimethylsilylStrong antibacterial activity
4-Methoxy-N-[(trimethylsilyl)methyl]phthalimidePhthalimide moietyExhibits unique photochemical properties
Methyl 3-cyano-4-(1H-1,2,4-triazol-1-yl)-N-[(trimethylsilyl)methyl]benzenecarbimidothioateCyano and triazole groupsPotentially more active against specific pathogens

This table illustrates that while this compound shares characteristics with other compounds, its specific combination of functionalities enhances its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(Trimethylsilyl)methyl]benzenecarbothioamide, and what reaction conditions are critical?

  • Methodology : The synthesis typically involves introducing the trimethylsilyl (TMS) group via nucleophilic substitution. A plausible route is reacting benzenecarbothioamide with (trimethylsilyl)methyl halides (e.g., (trimethylsilyl)methyl chloride) in anhydrous solvents like THF or DMF. Catalysts such as triethylamine or DMAP may enhance reactivity. Reaction temperatures should be maintained between 0°C to room temperature to avoid premature silyl group degradation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify the TMS methyl protons (δ ~0.1–0.3 ppm) and thiocarbonyl carbon (δ ~200–210 ppm). FT-IR should show a strong C=S stretch near 1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) or elemental analysis can validate molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency .

Q. What are the key reactivity patterns of the thiocarbonyl group in this compound?

  • Methodology : The thiocarbonyl group is prone to nucleophilic attack, enabling reactions with amines or alcohols to form thioamides or thioesters. Oxidation with H₂O₂ or mCPBA may yield sulfoxides/sulfones, while reduction with LiAlH₄ produces thiols. Monitor reactions via TLC and characterize intermediates using spectroscopic methods .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity in catalytic systems?

  • Mechanistic Insight : The TMS group acts as a steric shield, protecting adjacent reactive sites (e.g., the thiocarbonyl group) from undesired side reactions. Its electron-donating effect stabilizes carbocation intermediates in Friedel-Crafts or alkylation reactions. However, under acidic or aqueous conditions, the TMS group hydrolyzes, necessitating anhydrous conditions for stability. Comparative studies with non-silylated analogs show enhanced thermal stability (TGA decomposition >200°C) .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

  • Analytical Framework : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from impurities or solvent effects. Validate purity via HPLC (>95%) and replicate assays in multiple solvent systems (DMSO, ethanol). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with structural analogs (e.g., benzamide derivatives). Cross-reference with PubChem BioAssay data for consistency .

Q. Can this compound serve as a precursor for synthesizing heterocyclic systems via multicomponent reactions (MCRs)?

  • Experimental Design : Yes, the thiocarbonyl group participates in MCRs like the Hantzsch thiazole synthesis. For example, react with α-haloketones and ammonia to form thiazoles. Optimize conditions using base catalysts (K₂CO₃) in ethanol at reflux. Monitor by LC-MS and characterize products via X-ray crystallography. Evidence from pyrimidine-based MCRs supports this approach .

Q. How does the compound behave under photolytic or thermal stress, and what degradation products form?

  • Degradation Analysis : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~220°C. Photolysis (UV, 254 nm) in acetonitrile generates benzaldehyde and trimethylsilanol, confirmed by GC-MS. Use accelerated stability testing (40°C/75% RH) to model shelf-life. Mitigate degradation via inert storage (argon, amber vials) .

Key Research Recommendations

  • Synthetic Chemistry : Explore silyl-group transfer reactions to generate derivatives for structure-activity studies.
  • Biology : Screen against kinase targets (e.g., EGFR) using ATP-competitive assays, referencing benzothiazole analogs .
  • Material Science : Investigate self-assembly properties in non-polar solvents for nanotechnology applications.

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